2-Fluoro-5-hydroxybiphenyl
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Overview
Description
2-Fluoro-5-hydroxybiphenyl is an organic compound with the molecular formula C12H9FO It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-fluorophenylboronic acid can be coupled with 4-bromophenol under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-5-biphenylcarboxaldehyde.
Reduction: Formation of 2-fluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-hydroxybiphenyl
- 4-Fluoro-3’-hydroxybiphenyl
- 2-Fluorobiphenyl
- 4,4’-Difluorobiphenyl
Uniqueness
2-Fluoro-5-hydroxybiphenyl is unique due to the specific positioning of the fluorine and hydroxyl groups on the biphenyl ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H9FO |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-fluoro-3-phenylphenol |
InChI |
InChI=1S/C12H9FO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
ZOPSUEVCRXYLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)F |
Origin of Product |
United States |
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